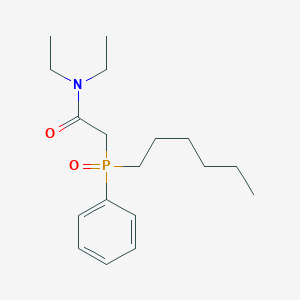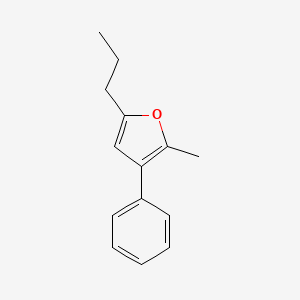![molecular formula C13H10ClN3O2 B12906889 4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one CAS No. 135126-70-4](/img/structure/B12906889.png)
4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that belongs to the class of oxazolo[3,4-d]pyridazines This compound is characterized by its unique structure, which includes a chlorophenyl group and two methyl groups attached to the oxazolo[3,4-d]pyridazine core
Métodos De Preparación
The synthesis of 4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one can be achieved through several synthetic routes. One common method involves the cyclization of substituted N-pyridazin-5-ylformamide oximes. Under mild reaction conditions, the transformation of the substituted amino group at position 2 of the oxazolo[3,4-d]pyridazine system occurs, leading to the formation of the desired compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one can be compared with other similar compounds, such as:
2-(4-Chloro-phenyl)-4,6-dimethyl-4H-oxazolo[5,4-d]pyrimidine-5,7-dione: This compound shares a similar core structure but differs in the position and nature of substituents.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar heterocyclic framework and are studied for their biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
| 135126-70-4 | |
Fórmula molecular |
C13H10ClN3O2 |
Peso molecular |
275.69 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-3,6-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C13H10ClN3O2/c1-7-10-11(8-3-5-9(14)6-4-8)15-17(2)13(18)12(10)16-19-7/h3-6H,1-2H3 |
Clave InChI |
WSSBYUZNVSEWNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NN(C(=O)C2=NO1)C)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3(2H)-one](/img/structure/B12906809.png)

![[2,2'-Bibenzofuran]-3,3'(2H,2'H)-dione, 2,2'-diphenyl-](/img/structure/B12906814.png)


![3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B12906852.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-5-phenyl-3-(phenylmethyl)-](/img/structure/B12906868.png)
![N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide](/img/structure/B12906876.png)

